![molecular formula C7H10N4 B12991687 (1R,5S,6R)-6-(4H-1,2,4-triazol-4-yl)-3-azabicyclo[3.1.0]hexane](/img/structure/B12991687.png)
(1R,5S,6R)-6-(4H-1,2,4-triazol-4-yl)-3-azabicyclo[3.1.0]hexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,5S,6R)-6-(4H-1,2,4-triazol-4-yl)-3-azabicyclo[310]hexane is a complex organic compound featuring a triazole ring and a bicyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R,5S,6R)-6-(4H-1,2,4-triazol-4-yl)-3-azabicyclo[3.1.0]hexane typically involves the formation of the triazole ring followed by the construction of the bicyclic structure. One common method includes the use of triflic anhydride activation followed by microwave-induced cyclodehydration to form the triazole ring from secondary amides and hydrazides . The bicyclic structure can be synthesized through a series of cyclization reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve scalable protocols such as ceric ammonium nitrate catalyzed oxidative cyclization of amidrazones and aldehydes using polyethylene glycol as a recyclable reaction medium . This method is both economic and potentially viable for commercial applications.
Analyse Des Réactions Chimiques
Types of Reactions
(1R,5S,6R)-6-(4H-1,2,4-triazol-4-yl)-3-azabicyclo[3.1.0]hexane undergoes various types of chemical reactions including:
Oxidation: The compound can be oxidized using reagents like ceric ammonium nitrate.
Reduction: Reduction reactions can be carried out using hydrazine derivatives.
Substitution: The triazole ring allows for substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Ceric ammonium nitrate in polyethylene glycol.
Reduction: Hydrazine derivatives under mild conditions.
Substitution: Electrophiles such as alkyl halides in the presence of a base.
Major Products
The major products formed from these reactions include various substituted triazoles and bicyclic derivatives, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
(1R,5S,6R)-6-(4H-1,2,4-triazol-4-yl)-3-azabicyclo[3.1.0]hexane has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of new materials with unique chemical properties.
Mécanisme D'action
The mechanism of action of (1R,5S,6R)-6-(4H-1,2,4-triazol-4-yl)-3-azabicyclo[3.1.0]hexane involves its interaction with specific molecular targets and pathways. The triazole ring can act as a ligand, binding to metal ions and influencing various biochemical processes. The bicyclic structure provides stability and enhances the compound’s ability to interact with biological molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,4-Triazole: A simpler compound with a similar triazole ring structure.
3,4,5-Trisubstituted 1,2,4-Triazoles: Compounds with additional substituents on the triazole ring.
N-Fused 1,2,4-Triazoles: Compounds where the triazole ring is fused with other nitrogen-containing rings.
Propriétés
Formule moléculaire |
C7H10N4 |
|---|---|
Poids moléculaire |
150.18 g/mol |
Nom IUPAC |
(1S,5R)-6-(1,2,4-triazol-4-yl)-3-azabicyclo[3.1.0]hexane |
InChI |
InChI=1S/C7H10N4/c1-5-6(2-8-1)7(5)11-3-9-10-4-11/h3-8H,1-2H2/t5-,6+,7? |
Clé InChI |
SFXVDDCAOLDPIL-MEKDEQNOSA-N |
SMILES isomérique |
C1[C@@H]2[C@@H](C2N3C=NN=C3)CN1 |
SMILES canonique |
C1C2C(C2N3C=NN=C3)CN1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


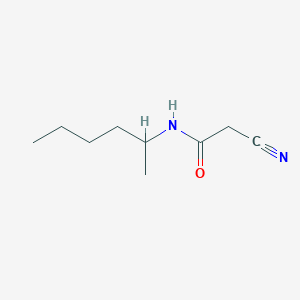

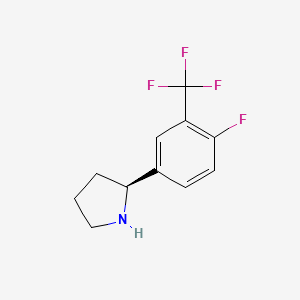

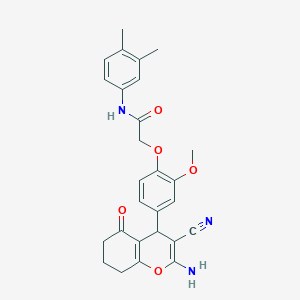
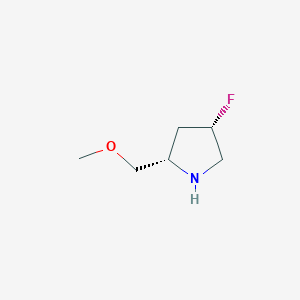
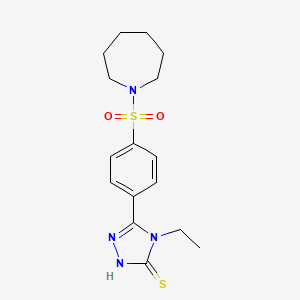

![Benzyl 4-(methylamino)-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B12991650.png)
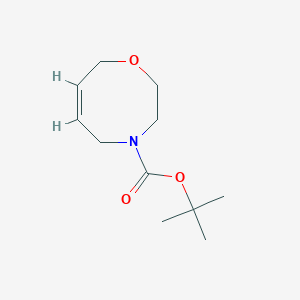
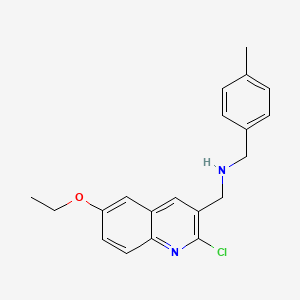
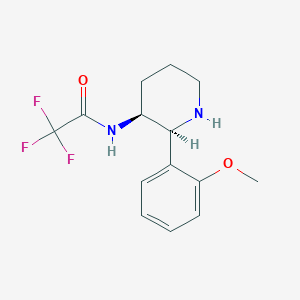
![N-(3-((2-((6-Methoxybenzo[d]thiazol-2-yl)amino)-2-oxoethyl)amino)-3-oxo-1-phenylpropyl)benzamide](/img/structure/B12991667.png)

